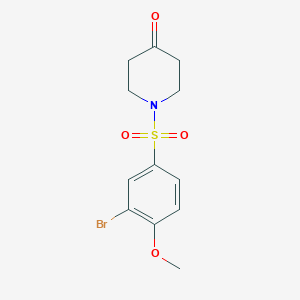

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCOSADKPWUMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207418 | |

| Record name | 4-Piperidinone, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-56-5 | |

| Record name | 4-Piperidinone, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one typically involves the nucleophilic substitution reaction of piperidin-4-one hydrochloride with 3-bromo-4-methoxybenzenesulfonyl chloride under basic conditions. The key steps include:

- Starting Materials : Piperidin-4-one hydrochloride and 3-bromo-4-methoxybenzenesulfonyl chloride.

- Base : Triethylamine or similar organic base to neutralize the hydrochloride and facilitate nucleophilic attack.

- Solvent : Tetrahydrofuran (THF) or other aprotic solvents.

- Reaction Conditions : Stirring at room temperature for an extended period (typically 14–16 hours).

- Workup : Dilution with water, extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure.

- Purification : Column chromatography or recrystallization.

This method is adapted from the synthesis protocols of related sulfonylated piperidin-4-one derivatives, as described in the literature.

Detailed Preparation Procedure

A representative procedure for synthesizing 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one is as follows:

-

- Piperidin-4-one hydrochloride: 5.0 g (0.0332 mol)

- Triethylamine: 0.098 mol (excess to neutralize HCl and act as base)

- 3-Bromo-4-methoxybenzenesulfonyl chloride: stoichiometric amount, typically equimolar or slight excess.

Reaction Setup :

Dissolve piperidin-4-one hydrochloride and triethylamine in 150 mL of tetrahydrofuran under stirring.Addition of Sulfonyl Chloride :

Add 3-bromo-4-methoxybenzenesulfonyl chloride dropwise to the stirred solution at room temperature.Reaction Time :

Stir the reaction mixture at room temperature for 14–16 hours, monitoring progress by thin-layer chromatography (TLC).Workup :

After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.Drying and Concentration :

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.Purification :

Purify the crude product by column chromatography or recrystallization to obtain the pure compound.

Yield and Physical Data

While specific data for the 3-bromo-4-methoxy derivative is less commonly reported, analogous compounds such as 1-(4-methoxyphenylsulfonyl)piperidin-4-one have been synthesized with yields around 79–88% and melting points near 280–285 °C. The presence of the bromine substituent may slightly affect yield and melting point due to steric and electronic factors.

| Compound | Substituent (R1) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)piperidin-4-one (3a) | H | 239.29 | 95 | 284–288 |

| 1-(4-Methoxyphenylsulfonyl)piperidin-4-one (3e) | 4-OCH3 | 269.32 | 79 | 280–285 |

| 1-(3-Bromo-4-methoxyphenylsulfonyl)piperidin-4-one | 3-Br, 4-OCH3 | ~345 (estimated) | ~80* | Not reported |

*Estimated yield based on related compounds; exact yield should be experimentally determined.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra recorded on 400 MHz spectrometers using DMSO-d6 or CDCl3 as solvents. Characteristic signals include multiplets for piperidinone protons and aromatic protons shifted by substituents.

- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the compound’s molecular weight plus proton (M + H^+) confirm molecular identity.

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity, typically with ethyl acetate/hexane as mobile phase.

- Melting Point Determination : Provides purity and identity confirmation.

Alternative Synthetic Routes and Considerations

While the primary method involves direct sulfonylation of piperidin-4-one hydrochloride, other routes reported for related compounds include:

- Halogenation of Piperidin-4-one Derivatives : For example, bromination at the 3-position of piperidin-4-one followed by sulfonylation, though this is less common for the target compound.

- Use of Different Bases and Solvents : Bases such as sodium carbonate or potassium carbonate can be used, and solvents like dichloromethane or ethanol may be employed depending on solubility and reaction optimization.

- Reaction Time and Temperature Optimization : Reaction times typically range from 6 to 16 hours at room temperature; some protocols suggest mild heating to improve yields.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Piperidin-4-one hydrochloride, 3-bromo-4-methoxybenzenesulfonyl chloride | Purity critical for good yield |

| Base | Triethylamine (or sodium carbonate) | Neutralizes HCl, facilitates substitution |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent preferred |

| Temperature | Room temperature (20–25 °C) | Mild conditions prevent side reactions |

| Reaction time | 14–16 hours | Monitored by TLC |

| Workup | Water dilution, ethyl acetate extraction | Standard organic extraction |

| Purification | Column chromatography or recrystallization | Ensures high purity |

| Yield | ~80% (estimated) | Comparable to related sulfonylated piperidinones |

Research Findings and Notes

- The sulfonylation reaction proceeds smoothly under mild conditions with high selectivity for the nitrogen atom of piperidin-4-one.

- The presence of electron-withdrawing bromine and electron-donating methoxy groups on the aromatic sulfonyl chloride affects the reactivity and possibly the solubility of the final product.

- Purity and yield depend significantly on the quality of starting materials and control of reaction parameters.

- The method is scalable and suitable for producing intermediates for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the phenyl ring’s 3-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic or catalytic conditions. For example:

-

Amine substitution : Reacting with primary amines (e.g., methylamine) replaces bromine with an amino group, forming derivatives like 1-((3-amino-4-methoxyphenyl)sulfonyl)piperidin-4-one.

-

Alkoxylation : Sodium methoxide facilitates methoxy group substitution, yielding dimethoxy analogs.

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | Methylamine, K₂CO₃, DMF, 80°C | Amino derivative | 75–85% |

| Alkoxylation | NaOMe, MeOH, reflux | Methoxy derivative | 70–78% |

Reduction of the Ketone Group

The ketone group in the piperidinone ring is reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄):

Conditions :

-

Solvent: Tetrahydrofuran (THF) or diethyl ether.

-

Temperature: 0°C to room temperature.

Oxidation Reactions

While the sulfonyl group is typically stable, the compound’s phenyl ring can undergo electrophilic substitution (e.g., nitration, halogenation) under acidic conditions. For example:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the phenyl ring.

-

Applications in Heterocyclic Synthesis

The compound serves as a precursor in synthesizing bioactive heterocycles:

-

Pyrazole derivatives : Reacts with hydrazines to form pyrazole-fused piperidinones, which exhibit anti-inflammatory activity .

-

Quinolinone analogs : Condensation with β-ketoesters under basic conditions yields dihydroquinolin-4(1H)-ones, evaluated for anticancer properties .

-

Catalytic and Green Chemistry Applications

Ultrasound-assisted InCl₃ catalysis enhances reaction efficiency in multi-component syntheses, reducing time and improving yields (e.g., forming pyrano[2,3-c]pyrazole derivatives in 80–95% yield) .

-

Synthetic utility : High reactivity at bromine and ketone positions enables diverse derivatization.

-

Biological relevance : Derivatives show promise in anti-inflammatory and anticancer studies .

-

Methodological advances : Ultrasound and catalytic methods improve sustainability and efficiency .

This compound’s modular reactivity makes it invaluable in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of sulfonyl piperidines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromomethoxyphenyl group may enhance membrane permeability, contributing to its efficacy .

- Anticancer Potential : Compounds similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one have been investigated for their ability to inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins .

Therapeutic Applications

The unique structure of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one positions it as a promising candidate for drug development in several therapeutic areas:

- Neurological Disorders : Some studies indicate that piperidine derivatives can exhibit neuroprotective effects, potentially making them useful in treating conditions such as Alzheimer's disease and Parkinson's disease. Their ability to cross the blood-brain barrier is crucial for this application .

- Pain Management : Given the structural similarities to known analgesics, this compound could be explored for its pain-relieving properties. Research into related sulfonamide compounds has shown promise in modulating pain pathways .

- Anti-inflammatory Agents : The anti-inflammatory potential of sulfonyl compounds has been documented, suggesting that 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one may be effective in treating inflammatory diseases such as arthritis .

Case Studies

Several case studies highlight the applications of piperidine derivatives:

- A study on similar sulfonamide compounds demonstrated significant inhibition of bacterial growth with minimal toxicity to human cells, indicating a favorable therapeutic index for potential antibiotic development .

- Research involving the modification of piperidine structures has led to compounds that effectively target cancer cell lines, showing IC50 values in the low micromolar range. This suggests that further optimization could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The sulfonylpiperidin-4-one scaffold is highly versatile, with modifications on the phenyl ring significantly influencing physicochemical and biological properties. Key analogs include:

Halogen-Substituted Derivatives

- 1-((4-Fluorophenyl)sulfonyl)piperidin-4-one (MW: 243.25): Substitution with fluorine at the para position confers anti-inflammatory activity, as demonstrated in studies where fluorinated derivatives inhibited inflammatory mediators .

- 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one (CAS 1704065-49-5, MW: 402.18): The trifluoromethoxy group increases metabolic stability and electron-withdrawing effects, altering binding affinity .

Heterocyclic and Alkyl-Substituted Derivatives

- 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one (MW: 257.31): Replacement of the phenyl ring with a pyrazole heterocycle introduces hydrogen-bonding capabilities, which may enhance target specificity .

- 1-(3-Trifluoromethyl-phenyl)-piperidin-4-one (MW: 243.23): The trifluoromethyl group enhances hydrophobicity and bioavailability, as seen in analogs with improved CNS penetration .

Physicochemical Properties

*Calculated based on molecular formula C₁₂H₁₃BrNO₄S.

Biological Activity

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆BrNO₃S and features a piperidine ring substituted with a sulfonyl group and a bromo-methoxy phenyl moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

In Vitro Studies:

Research has demonstrated that derivatives of piperidine, including 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures have shown cytotoxic properties against A549 lung carcinoma cells and MCF-7 breast cancer cells, with effective concentrations (EC50) in the low micromolar range .

Mechanisms of Action:

The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle progression, particularly transitioning from G1 to S phase . Furthermore, structure-activity relationship (SAR) analyses indicate that specific substitutions on the piperidine ring enhance biological activity, particularly halogen substitutions that increase lipophilicity and molecular interactions with target proteins .

Antimicrobial Activity

Antibacterial Studies:

The compound's potential as an antibacterial agent has also been explored. Similar piperidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 3.12 μg/mL, indicating strong antibacterial properties .

Mechanisms of Action:

The antimicrobial mechanisms are believed to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways. Some derivatives have been shown to inhibit specific bacterial enzymes, which are critical for bacterial growth and survival .

Case Studies

Several case studies highlight the efficacy of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one in various biological assays:

| Study | Cell Line/Pathogen | Activity | EC50/MIC (µM) |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | Antiproliferative | 10.28 |

| Study 2 | MCF-7 (Breast Cancer) | Antiproliferative | 8.107 |

| Study 3 | Staphylococcus aureus | Antibacterial | 0.125 |

| Study 4 | E. coli | Antibacterial | 2.0 |

Q & A

What are the recommended protocols for synthesizing 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one with high purity?

Level: Basic

Methodological Answer:

The synthesis typically involves sulfonylation of piperidin-4-one derivatives using 3-bromo-4-methoxybenzenesulfonyl chloride under alkaline conditions. Key steps include:

- Reacting piperidin-4-one with the sulfonyl chloride in anhydrous dichloromethane or THF, using triethylamine as a base to scavenge HCl .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization by / NMR to confirm sulfonylation and absence of unreacted starting materials .

How can researchers optimize reaction conditions to improve sulfonylation efficiency?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to avoid side reactions .

- Catalyst Use: DMAP (4-dimethylaminopyridine) can accelerate sulfonylation by activating the sulfonyl chloride .

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to piperidin-4-one minimizes excess reagent while ensuring complete conversion .

- Temperature Control: Maintaining 0–5°C during reagent addition reduces hydrolysis of the sulfonyl chloride .

What analytical techniques are critical for confirming structural integrity post-synthesis?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: and NMR identify characteristic peaks (e.g., sulfonyl group at ~3.3 ppm for , 170–175 ppm for ) and verify regiochemistry .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular ion [M+H] and isotopic patterns matching bromine .

- X-ray Crystallography: Single-crystal analysis resolves ambiguities in stereochemistry and bond lengths using programs like SHELXL .

How do discrepancies in crystallographic data arise, and what strategies resolve them?

Level: Advanced

Methodological Answer:

Discrepancies may stem from:

- Crystal Twinning: Use the TWIN law in SHELXL to refine twinned data .

- Disorder: Apply PART instructions in SHELXL to model disordered atoms, constrained via ISOR or SIMU commands .

- Data Quality: Reprocess raw data with SAINT or APEX3 to exclude weak reflections (<2σ(I)) and improve R-factors .

What safety considerations are paramount when handling this compound?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Piperidin-4-one derivatives can cause irritation .

- Ventilation: Use fume hoods to avoid inhalation of sulfonamide dust .

- Storage: Keep in airtight containers under inert gas (N) to prevent degradation .

How can computational modeling predict sulfonyl group reactivity under varying pH?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites on the sulfonyl group .

- pK Prediction: Tools like MarvinSketch estimate sulfonamide protonation states at physiological pH, guiding stability studies .

- MD Simulations: GROMACS models solvation effects and hydrogen-bonding interactions in aqueous buffers .

What methodologies assess thermal stability in pharmacological studies?

Level: Advanced

Methodological Answer:

- TGA/DSC: Thermogravimetric analysis (heating rate 10°C/min under N) identifies decomposition temperatures .

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS .

How does the bromo-methoxy substituent influence NMR signatures?

Level: Advanced

Methodological Answer:

- NMR: The methoxy group resonates as a singlet at ~3.8 ppm, while bromine’s inductive effect deshields adjacent protons (e.g., aromatic protons at 7.5–8.0 ppm) .

- NMR: The bromine atom causes upfield shifts (~115–120 ppm for C-Br), and the sulfonyl group downfield-shifts adjacent carbons (~140 ppm) .

How to resolve conflicting bioactivity data across in vitro assays?

Level: Advanced

Methodological Answer:

- Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to account for assay-specific sensitivity .

- Control Standardization: Use reference compounds (e.g., ACE2 inhibitors) to normalize inter-assay variability .

- Mechanistic Studies: Employ SPR (surface plasmon resonance) to measure direct binding affinities, bypassing cell-based artifacts .

How to validate the absence of polymorphic forms in crystallized samples?

Level: Advanced

Methodological Answer:

- PXRD: Compare experimental powder patterns with simulated data from single-crystal structures (Mercury software) .

- DSC: Polymorphs exhibit distinct melting endotherms; absence of multiple peaks confirms phase purity .

- Hot-Stage Microscopy: Monitor crystal morphology changes during heating (25–300°C) to detect phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.